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Compound of Interest

Compound Name: 2-Aminobutanenitrile

Cat. No.: B1582908 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral

molecule 2-Aminobutanenitrile (C₄H₈N₂), a valuable building block in organic synthesis. Due

to the limited availability of public experimental spectra, this document primarily presents

predicted spectroscopic data based on established principles of Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information

herein is intended to serve as a reference for the identification and characterization of this

compound.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Aminobutanenitrile.

These values are calculated based on the chemical structure and are useful for predicting the

expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Spectral Data for 2-Aminobutanenitrile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1582908?utm_src=pdf-interest
https://www.benchchem.com/product/b1582908?utm_src=pdf-body
https://www.benchchem.com/product/b1582908?utm_src=pdf-body
https://www.benchchem.com/product/b1582908?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.6 Triplet 1H CH

~1.7 Multiplet 2H CH₂

~1.1 Triplet 3H CH₃

~1.5-2.5 Broad Singlet 2H NH₂

Table 2: Predicted ¹³C NMR Spectral Data for 2-Aminobutanenitrile

Chemical Shift (δ) (ppm) Assignment

~122 CN

~45 CH

~28 CH₂

~11 CH₃

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for 2-Aminobutanenitrile

Wavenumber (cm⁻¹) Vibration Functional Group

3400-3200 N-H Stretch Primary Amine

2970-2870 C-H Stretch Alkane

~2250 C≡N Stretch Nitrile

~1600 N-H Bend Primary Amine

~1460 C-H Bend Alkane
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Predicted Mass Spectrometry Data for 2-Aminobutanenitrile

m/z Interpretation

84 [M]⁺ (Molecular Ion)

83 [M-H]⁺

57 [M-HCN]⁺

55 [M-NH₂-H]⁺

41 [CH₃CH₂C]⁺

28 [CH₂=NH₂]⁺

Experimental Protocols
While specific experimental data for 2-Aminobutanenitrile is not widely published, the

following are general protocols that would be suitable for its analysis.

NMR Spectroscopy
Sample Preparation: A solution of 2-Aminobutanenitrile (typically 5-10 mg) is prepared in a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to cover the expected proton chemical shift range (e.g., 0-10 ppm).
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A sufficient number of scans (e.g., 16-64) are acquired to achieve a good signal-to-noise

ratio.

The relaxation delay is set to be at least 5 times the longest T₁ of the protons of interest.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum.

The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-150

ppm).

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is commonly used.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

Solution: A dilute solution of the sample is prepared in a suitable solvent (e.g., CCl₄, CHCl₃)

and placed in a liquid cell.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

A background spectrum of the empty sample holder (or the pure solvent) is first recorded.

The sample spectrum is then recorded.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
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Mass Spectrometry (MS)
Sample Introduction: The sample can be introduced into the mass spectrometer via direct

infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or

Liquid Chromatography (LC-MS).

Ionization: Electron Ionization (EI) is a common technique for volatile, small molecules. For less

volatile compounds, Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight

(TOF), or ion trap.

Data Acquisition: The mass spectrum is recorded over a specific mass-to-charge (m/z) range,

and the relative abundance of each ion is plotted.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of 2-
Aminobutanenitrile.
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Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 2-
Aminobutanenitrile.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Aminobutanenitrile: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582908#spectroscopic-data-of-2-
aminobutanenitrile-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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